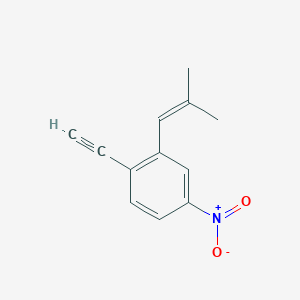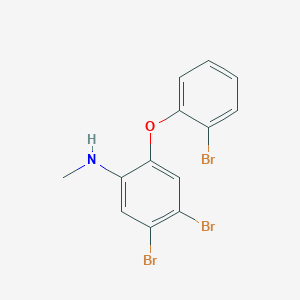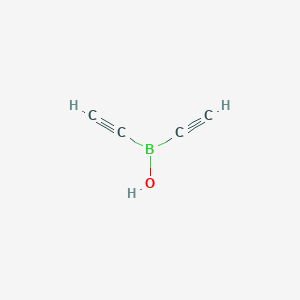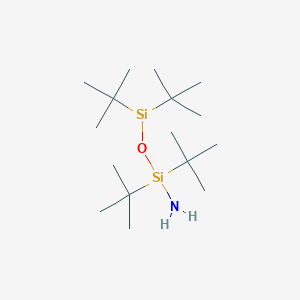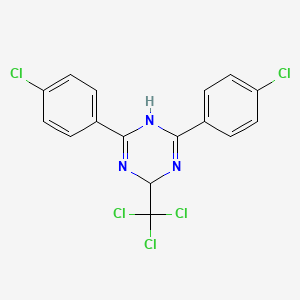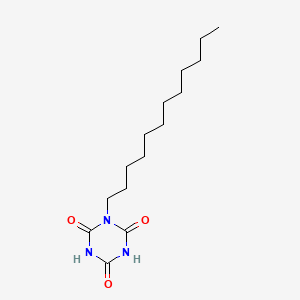
N-(4-amino-1-methylpteridin-2-ylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-1-methylpteridin-2-ylidene)acetamide is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-1-methylpteridin-2-ylidene)acetamide typically involves the condensation of appropriate amines with cyanoacetic acid derivatives. One common method involves the reaction of 2-nitroaniline with cyanoacetic acid in the presence of dimethylformamide and dicyclohexyl carbodiimide . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput.
化学反応の分析
Types of Reactions
N-(4-amino-1-methylpteridin-2-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pteridines with different functional groups.
科学的研究の応用
N-(4-amino-1-methylpteridin-2-ylidene)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials and as a building block for complex chemical synthesis.
作用機序
The mechanism of action of N-(4-amino-1-methylpteridin-2-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
Similar compounds to N-(4-amino-1-methylpteridin-2-ylidene)acetamide include other pteridine derivatives, such as:
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C9H10N6O |
|---|---|
分子量 |
218.22 g/mol |
IUPAC名 |
N-(4-amino-1-methylpteridin-2-ylidene)acetamide |
InChI |
InChI=1S/C9H10N6O/c1-5(16)13-9-14-7(10)6-8(15(9)2)12-4-3-11-6/h3-4H,1-2H3,(H2,10,13,14,16) |
InChIキー |
CUSKLPRFEWKNAP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N=C1N=C(C2=NC=CN=C2N1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
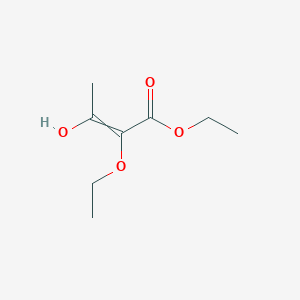
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
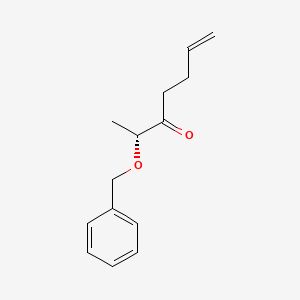
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)

